molecular formula C12H18BrN3O2S B1401310 3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1316218-57-1

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B1401310
CAS No.: 1316218-57-1
M. Wt: 348.26 g/mol
InChI Key: CPRWTWILJDKIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide is a synthetic organic compound designed for research and development applications. This molecule integrates two pharmaceutically significant motifs: a brominated pyridine ring and a sulfonamide group. The 6-bromopyridin-2-yl moiety is a valuable handle in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating its use as a key building block in the synthesis of more complex molecules for medicinal chemistry and chemical biology . The N,N-dimethylpyrrolidine-1-sulfonamide segment is a common feature in compounds with diverse biological activities. Sulfonamides are known to serve as enzyme inhibitors and are found in various therapeutic agents, including antibacterials, anticonvulsants, and diuretics, often acting by mimicking essential substrates or cofactors . The specific combination of these features makes this chemical a promising scaffold for constructing molecular libraries, probing protein-ligand interactions, and developing novel bioactive compounds. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-15(2)19(17,18)16-7-6-10(9-16)8-11-4-3-5-12(13)14-11/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRWTWILJDKIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategy Overview

The synthesis of 3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves:

  • Introduction of the 6-bromopyridin-2-yl moiety via halogenated pyridine intermediates.
  • Formation of the N,N-dimethylpyrrolidine sulfonamide scaffold.
  • Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) to assemble the molecular framework.
  • Use of sulfonyl chlorides or sulfonylating agents to install the sulfonamide group.

Preparation of 6-Bromopyridin-2-yl Intermediate

The 6-bromopyridin-2-yl fragment is a critical building block. It can be prepared or sourced as 6-bromopyridin-2-amine, which undergoes further functionalization:

  • One method involves reaction of 2-amino-6-bromopyridine with 1,1,3-trichloroacetone in dimethoxyethane under nitrogen atmosphere at 25–65 °C for 2–4 hours, followed by acid treatment and pH adjustment to isolate 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (72% yield).

  • Alternative preparation includes refluxing 2-amino-6-bromopyridine with trichloroacetone and subsequent purification steps yielding 50% of the desired brominated intermediate.

Palladium-Catalyzed Coupling Reactions

The compound’s assembly often relies on palladium-catalyzed cross-coupling reactions to link the pyridine ring to the pyrrolidine sulfonamide moiety:

  • Catalysts : Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), or XPhos Pd G2 complexes.

  • Reagents and Conditions : Reactions are carried out in solvents such as 1,4-dioxane, ethanol, toluene, or water mixtures, often under inert atmosphere at elevated temperatures (95–120 °C).

  • Bases : Sodium carbonate or sodium bicarbonate are typical bases used to facilitate the coupling.

  • Yields : These coupling steps yield intermediates with moderate to good efficiency, ranging from approximately 28% to 64% depending on the substrate and conditions.

Sulfonamide Formation

The N,N-dimethylpyrrolidine-1-sulfonamide moiety is introduced via sulfonylation of the corresponding amine:

  • Sulfonylating Agents : Methanesulfonyl chloride is used to convert amines to sulfonamides in the presence of a base like 1-methyl-1H-imidazole.

  • Conditions : Typical reactions occur in dichloromethane at room temperature over 18 hours to achieve good conversion.

  • Yields : Sulfonamide formation steps have been reported with yields up to 77%.

Representative Experimental Data Table

Step Reaction Type Reagents & Catalysts Solvent(s) Conditions Yield (%) Notes
1 Preparation of 6-bromopyridin-2-amine intermediate 2-amino-6-bromopyridine, 1,1,3-trichloroacetone Dimethoxyethane 25–65 °C, 2–4 h 72 Nitrogen atmosphere, acid/base workup
2 Palladium-catalyzed cross-coupling Pd(PPh3)4 (5 mol%), Na2CO3 Toluene:ethanol:water (5:1:1) 120 °C, inert atmosphere 64 Suzuki-type coupling
3 Sulfonamide formation Methanesulfonyl chloride, 1-methyl-1H-imidazole Dichloromethane 20 °C, 18 h 77 Room temperature, mild conditions

Detailed Research Findings and Notes

  • The palladium-catalyzed coupling reactions are essential for constructing the biaryl or heteroaryl linkages, with ligand choice and base playing critical roles in optimizing yields and selectivity.

  • Sulfonamide synthesis via sulfonyl chloride reagents is a well-established method, with the use of mild bases like imidazole enhancing reaction rates and minimizing side reactions.

  • Reaction monitoring by HPLC or TLC is standard to ensure completion, especially for coupling steps that may require prolonged heating (12–20 h).

  • Purification typically involves silica gel chromatography using mixtures of hexane and ethyl acetate or methanol/dichloromethane gradients.

  • Side reactions such as phosphorous salt contamination during certain rearrangement steps can affect yields and require careful purification.

Chemical Reactions Analysis

Types of Reactions

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Pyridine-Containing Sulfonamides

Pyridine derivatives are prevalent in medicinal and synthetic chemistry. Key analogs include:

  • 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-((6-methylpyridin-2-yl)methyl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (36) : This compound shares a sulfonamide group and pyridinylmethyl substituent but incorporates a ferrocene moiety and a complex bicyclic framework. Such structural complexity may confer unique electrochemical properties, though comparative data on solubility or bioactivity are unavailable .
  • 6-Bromo-2,3-dichloropyridine : A simpler pyridine derivative with bromine and chlorine substituents. While lacking the pyrrolidine-sulfonamide core, its halogenated pyridine structure highlights the role of halogens in modulating electronic and steric effects .

Pyrrolidine Sulfonamides with Heterocyclic Substituents

  • 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide : This analog replaces the bromopyridine group with a furan-sulfonyl moiety. The furan ring, being less electronegative than bromopyridine, likely reduces molecular polarity and lipophilicity. Its molecular weight (322.4 g/mol) is lower than the target compound’s estimated weight (~388.3 g/mol), reflecting the bromine atom’s mass contribution .

Data Table: Structural and Theoretical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide C₁₃H₁₈BrN₃O₂S ~388.3* 6-Bromopyridin-2-ylmethyl Halogenated aromatic, sulfonamide
3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide C₁₁H₁₈N₂O₅S₂ 322.4 Furan-2-ylmethylsulfonyl Non-halogenated, oxygen-rich heterocycle
6-Bromo-2,3-dichloropyridine C₅H₂BrCl₂N 237.3 Bromo, dichloro Halogenated pyridine (no sulfonamide)
Compound 36 C₂₉H₃₇FeN₂O₃S ~573.5* Ferrocenyl, bicyclic framework Organometallic, complex stereochemistry

*Estimated based on molecular formula.

Research Findings and Trends

  • Halogen Effects: The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like the furan derivative .
  • However, substituent variations (e.g., ferrocene in Compound 36) may redirect applications toward catalysis or materials science .
  • Heterocycle Impact : The furan substituent in introduces oxygen atoms, which could improve solubility but reduce metabolic stability compared to bromopyridine.

Biological Activity

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide, a compound with a complex structure featuring a pyrrolidine ring and a bromopyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and applications in various biological systems.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C12H15BrN2O2S, and it has a molecular weight of approximately 315.23 g/mol. The presence of the bromine atom in the pyridine ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromopyridine moiety enhances binding affinity to these targets, while the sulfonamide group may facilitate interactions with biological pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways relevant to cancer and infectious diseases.
  • Receptor Modulation : It may act on specific receptors, modulating signaling pathways that affect cellular functions such as proliferation and apoptosis.

Biological Activity Data

Research studies have reported various biological activities associated with this compound. Below is a summary of key findings:

Activity TypeObserved EffectsReference
Anticancer ActivityInhibits growth of cancer cell lines (e.g., leukemia)
Antiparasitic ActivityEffective against Trypanosoma brucei
Enzyme InhibitionInhibits N-myristoyltransferase (TbNMT)
Central Nervous System PenetrationModifications improved blood-brain barrier permeability

Case Studies

  • Anticancer Studies : A study investigated the compound's efficacy against human leukemia cell lines, demonstrating significant growth inhibition at low concentrations (IC50 values in the nanomolar range). The mechanism involved disruption of microtubule dynamics, leading to apoptosis in treated cells.
  • Inhibition of TbNMT : The compound was evaluated for its ability to inhibit TbNMT, an enzyme critical for the survival of T. brucei. Results indicated that it possesses potent inhibitory activity (IC50 = 0.002 μM), highlighting its potential as a therapeutic agent for human African trypanosomiasis (HAT) .
  • Modifications for Improved Efficacy : Structural modifications to enhance CNS penetration were explored, resulting in derivatives that demonstrated improved bioavailability and therapeutic effects in animal models .

Q & A

Q. What are the recommended synthetic routes for 3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including bromination, nucleophilic substitution, and sulfonamide coupling. A common approach is:

Bromination of pyridine derivatives : React 6-bromopyridine with a methylating agent to introduce the bromopyridinylmethyl group .

Sulfonamide formation : Couple the intermediate with N,N-dimethylpyrrolidine-1-sulfonamide using a base (e.g., triethylamine) in anhydrous solvents like dimethylformamide (DMF) under reflux .

Purification : Column chromatography or recrystallization in ethanol to isolate the final product.

Key Parameters:

  • Temperature: 60–100°C for coupling reactions.
  • Solvents: DMF or acetonitrile for solubility optimization.
  • Catalysts: No heavy metals required, but stoichiometric bases improve yield .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Look for distinct peaks:
    • 6-Bromopyridinyl protons : Downfield doublets (~δ 7.5–8.5 ppm) due to bromine’s electron-withdrawing effect .
    • Pyrrolidine-sulfonamide : Singlets for N,N-dimethyl groups (~δ 2.8–3.2 ppm) and sulfonamide S=O stretching in IR (~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ matching the theoretical molecular weight (C12H17BrN3O2S: ~354.2 g/mol) .

Q. Table 1: Expected Spectral Peaks

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
6-Bromopyridinyl CH7.6–8.2 (d, J=8 Hz)120–140-
N,N-Dimethyl (CH3)2N2.8–3.2 (s)40–45-
Sulfonamide S=O--1340–1360 (s)

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer: Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling .
  • Stoichiometry : Use a 1.2:1 molar ratio of bromopyridinylmethyl precursor to sulfonamide to account for side reactions .
  • Temperature control : Maintain reflux (~80°C) during coupling to accelerate kinetics without decomposition .

Data Contradiction Note:
reports yields >80% using methanol as a solvent, while emphasizes DMF. To resolve this, test both solvents under identical conditions and compare purity via HPLC .

Q. What strategies are effective for resolving contradictions in spectral data interpretation?

Methodological Answer: If NMR signals overlap (e.g., pyrrolidine vs. pyridinyl protons):

2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish adjacent groups .

Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .

Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., Gaussian software) .

Case Study:
In , sulfonamide S=O IR peaks at 1350 cm⁻¹ differ from literature (1320–1340 cm⁻¹). Verify purity via elemental analysis and repeat under anhydrous conditions to exclude moisture interference .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer: Design analogs with systematic modifications:

  • Pyridine ring : Replace bromine with chlorine or fluorine to assess halogen-dependent bioactivity .
  • Pyrrolidine-sulfonamide : Vary N-substituents (e.g., ethyl vs. methyl) to study steric effects on target binding .

Q. Table 2: SAR Study Design

ModificationBiological TargetAssay TypeKey Parameter Tested
Bromine → ChlorineEnzyme X (e.g., kinase)IC50 InhibitionHalogen size/electronegativity
N,N-Dimethyl → DiethylReceptor YBinding Affinity (Kd)Steric bulk

Q. What environmental impact assessments are relevant for this compound?

Methodological Answer: Follow protocols from :

Biodegradation studies : Use OECD 301B test to measure half-life in aqueous systems.

Ecototoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) .

Environmental partitioning : Calculate logP (predicted ~2.1) to assess bioaccumulation potential .

Note: Contradictions may arise if experimental logP differs from computational predictions. Validate via shake-flask method .

Q. How should researchers design stability studies under varying pH and temperature?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds (>200°C expected for sulfonamides) .

Data Interpretation Tip:
Unexpected decomposition at mild temperatures may indicate impurities; repeat synthesis with stricter anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.